LacCer(d18:1/16:0)

Vue d'ensemble

Description

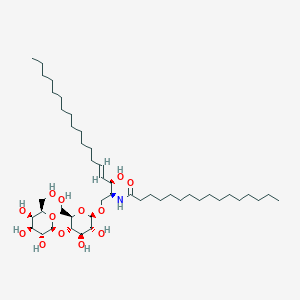

LacCer(d18:1/16:0), also known as C16 Lactosylceramide, is a type of glycosphingolipid. It is composed of a variable hydrophobic ceramide lipid and a hydrophilic sugar moiety . It has been shown to form microdomains within cell membranes, specifically associating with Lyn kinase and the αi subunits of inhibitory G protein-coupled receptors (GPCRs). These microdomains are believed to play a crucial role in cell signaling, potentially influencing cellular responses to various stimuli.

Synthesis Analysis

In animal tissues, the biosynthesis of lactosylceramide involves the addition of the second monosaccharide unit (galactose) as its nucleotide derivative to monoglucosylceramide, catalyzed by a specific beta-1, 4-galactosyltransferase on the lumenal side of the Golgi apparatus .Molecular Structure Analysis

The molecular formula of C16 Lactosylceramide (d18:1/16:0) is C46H87NO13. It has an average mass of 862.182 Da and a monoisotopic mass of 861.617737 Da .Chemical Reactions Analysis

While specific chemical reactions involving LacCer(d18:1/16:0) are not detailed in the search results, it’s known that lactosylceramides are the biosynthetic precursor of the majority of the neutral oligoglycosylceramides, sulfatides, and gangliosides .Physical And Chemical Properties Analysis

The physical and chemical properties of LacCer(d18:1/16:0) include its molecular formula C46H87NO13, average mass 862.182 Da, and monoisotopic mass 861.617737 Da .Applications De Recherche Scientifique

Cell Signaling and Membrane Microdomains

LacCer (d18:1/16:0) plays a crucial role in cell signaling. It forms membrane microdomains, also known as lipid rafts, which are specialized regions within the cell membrane. These microdomains facilitate interactions between proteins, lipids, and other molecules. Specifically:

- Lyn Kinase Interaction : LacCer associates with Lyn kinase, a member of the Src family of protein kinases. This interaction suggests that LacCer contributes to signal transduction pathways and cellular responses .

Metabolic Disorders and Insulin Resistance

Research has linked LacCer (d18:1/16:0) to metabolic diseases and insulin resistance:

- Insulin Resistance : Elevated plasma levels of C16 lactosylceramide have been observed in insulin-resistant cattle. Investigating its role in insulin signaling pathways could provide insights into diabetes and metabolic syndrome .

Neurodegenerative Disorders

LacCer (d18:1/16:0) is relevant to neurodegenerative conditions:

- Niemann-Pick Type C1 Disease : In a mouse model of Niemann-Pick type C1 disease, which is a neurodegenerative cholesterol-sphingolipid lysosomal storage disorder, C16 lactosylceramide is upregulated. Understanding its involvement in this disorder may lead to therapeutic strategies .

Mécanisme D'action

Propriétés

IUPAC Name |

N-[(E,2S,3R)-1-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]hexadecanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H87NO13/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-35(50)34(47-38(51)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)33-57-45-43(56)41(54)44(37(32-49)59-45)60-46-42(55)40(53)39(52)36(31-48)58-46/h27,29,34-37,39-46,48-50,52-56H,3-26,28,30-33H2,1-2H3,(H,47,51)/b29-27+/t34-,35+,36+,37+,39-,40-,41+,42+,43+,44+,45+,46-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLIJNIKSBCIDGO-QKLMXXKVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H87NO13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

862.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | LacCer(d18:1/16:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006750 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

LacCer(d18:1/16:0) | |

CAS RN |

4201-62-1 | |

| Record name | LacCer(d18:1/16:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006750 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S,3R,4E)-2-amino-18-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-4-octadecene-1,3-diol](/img/structure/B3026259.png)

![7-(4-chlorobenzyl)-1,3-dioxohexahydroimidazo[1,5-a]pyrazin-2(3H)-yl2,3-dihydro-4H-benzo[b][1,4]oxazine-4-carboxylate](/img/structure/B3026260.png)

![(4-[1,1'-biphenyl]-4-yl-1H-1,2,3-triazol-1-yl)[(2R)-2-(phenylmethyl)-1-piperidinyl]-methanone](/img/structure/B3026275.png)

![(1E,4Z,6E)-5-Hydroxy-1,7-bis[4-hydroxy-3-(methoxy-D3)phenyl]-1,4,6-heptatrien-3-one](/img/structure/B3026278.png)

![4-[4-[[[[4-chloro-3-(trifluoromethyl)phenyl]amino]carbonyl]amino]-3-fluorophenoxy]-N-(methyl-13C-d3)-2-pyridinecarboxamide](/img/structure/B3026279.png)

![N-(2,6-Dimethylphenyl)-2-[4-[1,1,2,3,3-pentadeuterio-2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide](/img/structure/B3026281.png)

![N-[(1S)-4-[(2-chloro-1-iminoethyl)amino]-1-[[(phenylmethyl)amino]carbonyl]butyl]-6-(dimethylamino)-2-naphthalenecarboxamide,monohydrochloride](/img/structure/B3026282.png)

![(3aS)-1-(3-aminophenyl)-1,2,3,3a-tetrahydro-3a-hydroxy-6-methyl-4H-pyrrolo[2,3-b]quinolin-4-one](/img/structure/B3026283.png)